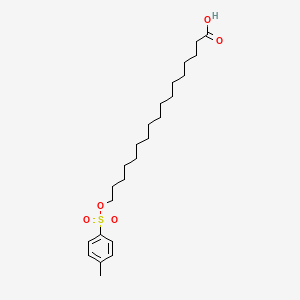

17-(Tosyloxy)heptadecanoic acid

Descripción

Propiedades

IUPAC Name |

17-(4-methylphenyl)sulfonyloxyheptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5S/c1-22-17-19-23(20-18-22)30(27,28)29-21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXKIEVCUXQWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372006 |

Source

|

| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76298-42-5 |

Source

|

| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Application of 17-(Tosyloxy)heptadecanoic Acid

Executive Summary

17-(Tosyloxy)heptadecanoic acid (and its methyl ester derivative) serves as a critical chemical scaffold in the development of radiopharmaceuticals and lipid-drug conjugates. Its primary utility lies in its role as a leaving-group-functionalized precursor for the synthesis of 17-[18F]fluoroheptadecanoic acid ([18F]FHA) , a Positron Emission Tomography (PET) tracer used to evaluate myocardial fatty acid metabolism.

Unlike the sulfur-containing analog [18F]FTHA, the straight-chain [18F]FHA mimics endogenous stearic acid more closely in initial uptake kinetics, making the high-purity synthesis of its tosylate precursor a pivotal step in translational research. This guide details a robust, self-validating synthetic pathway for the methyl ester intermediate—Methyl 17-(tosyloxy)heptadecanoate —which offers superior stability and chemoselectivity compared to the free acid during nucleophilic substitution.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis addresses two main challenges: the solubility of long-chain fatty acids (LCFAs) and the chemoselectivity required to functionalize the

Strategic Pathway

-

Protection: The carboxylic acid is protected as a methyl ester to prevent competitive reactivity and improve solubility in organic solvents (DCM/Chloroform).

-

Functionalization: The

-hydroxyl group is converted to a p-toluenesulfonate (tosylate), a potent leaving group ( -

Precursor Selection: The route utilizes 17-Bromoheptadecanoic acid or 17-Hydroxyheptadecanoic acid (often derived from hydrolytic cleavage of macrocyclic lactones or cross-coupling) as the starting material.

Reaction Workflow (Graphviz)

Figure 1: Step-wise synthetic pathway from bromo-acid precursor to the radiolabeled final product.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 17-Hydroxyheptadecanoate

Note: If starting from commercially available 17-hydroxyheptadecanoic acid, skip to Stage 2.

Objective: Convert the bromo-acid to the hydroxy-ester to prepare for tosylation. Reagents: 17-Bromoheptadecanoic acid, Methanol (anhydrous), Silver Acetate (AgOAc), Glacial Acetic Acid.

-

Esterification: Dissolve 17-bromoheptadecanoic acid (5.0 g, 14.3 mmol) in anhydrous methanol (50 mL). Add catalytic concentrated

(0.5 mL). Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Concentrate in vacuo to yield Methyl 17-bromoheptadecanoate . -

Acetolysis: Dissolve the crude bromo-ester in glacial acetic acid (30 mL) containing AgOAc (1.2 eq). Reflux for 6 hours to effect

displacement, yielding the acetoxy-ester. Filter silver salts. -

Hydrolysis: Treat the acetoxy-ester with 0.5 M NaOMe in methanol (20 mL) at RT for 2 hours to cleave the acetate group. Neutralize with Amberlyst-15 (H+ form), filter, and concentrate.

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc 8:2) yields Methyl 17-hydroxyheptadecanoate as a white solid.

Stage 2: Tosylation (The Critical Step)

Objective: Selective sulfonylation of the primary alcohol.

Reagents:

-

p-Toluenesulfonyl chloride (TsCl) (1.5 eq) - Recrystallized from hexane before use.

-

Pyridine (anhydrous) (2.0 eq) or Triethylamine (TEA)

-

Dichloromethane (DCM) (anhydrous)

-

DMAP (catalytic, 0.1 eq)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Methyl 17-hydroxyheptadecanoate (1.0 g, 3.33 mmol) in anhydrous DCM (15 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Pyridine (0.54 mL, 6.66 mmol) and catalytic DMAP.

-

Reaction: Add TsCl (0.95 g, 5.0 mmol) portion-wise over 10 minutes. Critical: Maintain 0°C to prevent elimination side reactions.

-

Incubation: Allow the mixture to warm to Room Temperature (RT) gradually and stir for 12–16 hours.

-

Quenching: Quench with cold water (10 mL). Separate the organic layer.

-

Work-up: Wash the organic layer successively with:

-

1M HCl (2 x 10 mL) – To remove excess pyridine.

-

Saturated

(2 x 10 mL) – To neutralize acid. -

Brine (1 x 10 mL).

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (Silica gel 60).

-

Eluent: Gradient Hexane:Ethyl Acetate (90:10

80:20). -

Observation: The tosylate typically elutes just after the unreacted starting material.

-

Yield: Expect 85–92% yield of Methyl 17-(tosyloxy)heptadecanoate as a white crystalline solid or viscous oil.

Part 3: Quality Control & Characterization

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as validation criteria.

Analytical Data Table

| Parameter | Specification | Diagnostic Signal |

| Appearance | White solid / Viscous oil | N/A |

| Rf Value | ~0.45 | Hexane/EtOAc (7:3) |

| 1H NMR (CDCl3) | Aromatic Region | |

| Alpha-Methylene | ||

| Methyl Ester | ||

| Tosyl Methyl | ||

| 13C NMR | Carbonyl | |

| C-O | ||

| Mass Spec (ESI) | [M+Na]+ | Calculated: ~477.6 Da (Check exact mass) |

Troubleshooting Guide

-

Issue: Low yield or presence of elimination product (alkene).

-

Cause: Reaction temperature too high or excess base.

-

Fix: Maintain strict 0°C during addition; use Pyridine instead of stronger bases like TEA if elimination is observed.

-

-

Issue: Residual TsCl in product.

-

Cause: Incomplete hydrolysis during workup.

-

Fix: Ensure thorough washing with

or recrystallize from Hexane/Ether.

-

Part 4: Applications in Drug Development

The synthesized Methyl 17-(tosyloxy)heptadecanoate is a versatile intermediate.

-

Radiochemistry ([18F]FHA Synthesis):

-

The tosylate group is displaced by [18F]fluoride (using Kryptofix 2.2.2/K2CO3 in Acetonitrile at 85°C).

-

Subsequent alkaline hydrolysis (NaOH) yields the free acid 17-[18F]fluoroheptadecanoic acid .

-

Use: Assessment of myocardial viability and fatty acid oxidation rates in cardiomyopathy.

-

-

Peptide Conjugation (Half-Life Extension):

-

The tosylate can be converted to an azide (

) for Click Chemistry or displaced by thio-containing peptides. -

Long-chain fatty acids bind to Human Serum Albumin (HSA), significantly extending the circulatory half-life of conjugated peptide drugs (e.g., GLP-1 agonists).

-

Application Workflow (Graphviz)

Figure 2: Divergent applications of the tosylate intermediate in imaging and therapeutics.

References

-

Organic Syntheses. (n.d.). Alcohol to Tosylate using Tosyl Cl, base - General Procedure. Organic Chemistry Portal. Retrieved from [Link]

- Herman, P. et al. (2011). Synthesis and evaluation of [18F]-6-thia-14-fluoro-heptadecanoic acid ([18F]FTHA).

- Pandey, S. K. et al. (2012). Improved synthesis of long-chain omega-substituted fatty acids. Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

The Tosyloxy Motif: Reactivity, Synthesis, and Pharmaceutical Implications

Introduction: The Structural Basis of Lability

The tosyloxy group (

Unlike halides, which are single-atom leaving groups, the tosyloxy group derives its lability from the massive resonance stabilization of the sulfonate anion. Upon heterolysis, the negative charge is delocalized over three oxygen atoms, rendering the anion exceptionally stable and non-nucleophilic.

Electronic Comparison of Leaving Groups

The reactivity of sulfonate esters correlates directly with the acidity of their conjugate acids. While triflates are significantly more reactive, tosylates offer a balance of stability and reactivity that makes them easier to handle on process scale.

| Leaving Group | Structure | Conjugate Acid | Relative Solvolysis Rate* |

| Triflate | |||

| Tosylate | |||

| Mesylate | |||

| Chloride |

*Relative rates are approximate and solvent-dependent.

Visualization: Resonance Stabilization

The following diagram illustrates the resonance delocalization that drives the leaving group ability of the tosylate anion.

Caption: The negative charge on the tosylate anion is delocalized across three oxygen atoms, minimizing electron density at any single point.

Synthesis: Mechanistic Nuances & Protocols

The installation of a tosyl group is typically achieved by reacting an alcohol with

The Role of Pyridine and DMAP

While pyridine is often used as both solvent and base, it plays a dual role. It acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic

-

Without Catalyst: The alcohol attacks TsCl directly (slow).

-

With DMAP/Pyridine: The amine attacks TsCl first. The resulting intermediate is far more susceptible to nucleophilic attack by the alcohol.

Experimental Protocol 1: Robust Tosylation of a Secondary Alcohol

This protocol is designed to minimize side reactions such as chloride displacement (forming alkyl chlorides) by maintaining low temperatures.

Reagents:

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Reagent:

-Toluenesulfonyl chloride (1.2 equiv) -

Base: Triethylamine (1.5 equiv) or Pyridine

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge the alcohol and DMAP into a flame-dried flask under inert atmosphere (

or Ar). Dissolve in anhydrous DCM ( -

Base Addition: Add Triethylamine (or Pyridine) via syringe. Cool the mixture to

.-

Expert Insight: Cooling is critical. The reaction is exothermic, and higher temperatures increase the risk of the chloride ion (generated from TsCl) attacking the newly formed tosylate, leading to an alkyl chloride impurity with inverted stereochemistry.

-

-

Tosylation: Add TsCl portion-wise (solid) or dropwise (solution in DCM) over 15 minutes.

-

Monitoring: Allow to warm to room temperature. Monitor by TLC. The spot should become UV active (due to the aromatic tosyl group).

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with -

Purification: Flash chromatography.

-

Note: Silica gel is slightly acidic; sensitive tosylates may hydrolyze. Adding 1%

to the eluent can prevent degradation.

-

Reactivity Profile: Substitution vs. Elimination

Once installed, the tosylate is a versatile intermediate.[2] However, researchers must navigate the competition between Substitution (

Nucleophilic Substitution ( )

Tosylates undergo

-

Common Nucleophiles: Azides (

), Cyanides ( -

Solvent Choice: Polar aprotic solvents (DMF, DMSO, DMSO) are essential to solvate the cation (

,

Elimination ( )

Because the tosylate is such a good leaving group, basic nucleophiles (e.g., alkoxides) often trigger elimination to form alkenes rather than substitution products.

-

Mitigation: To favor substitution over elimination, use "soft" nucleophiles (azide, cyanide, sulfur) rather than "hard" basic nucleophiles (hydroxide, methoxide).

Visualization: Reactivity Pathways

Caption: The fate of a tosylate depends heavily on the basicity of the reagent. Soft nucleophiles favor substitution; hard bases favor elimination.

Modern Applications: Palladium-Catalyzed Cross-Coupling

Historically, cross-coupling (Suzuki, Negishi) was limited to aryl halides. Modern catalysis allows alkyl tosylates to serve as electrophiles, acting as "pseudohalides."

Mechanism:

-

Oxidative Addition: The most difficult step for alkyl tosylates. Requires electron-rich, bulky ligands (e.g., phosphines or N-heterocyclic carbenes) to facilitate the insertion of Pd(0) into the

bond. - -Hydride Elimination: A major competing side reaction for alkyl substrates.

-

Transmetallation & Reductive Elimination: Forms the new

bond.

Key Reference:

Recent advances utilize bulky biaryl phosphine ligands (e.g., Buchwald ligands) to suppress

Pharmaceutical Implications: Genotoxicity & Control

For drug development professionals, the tosyloxy group presents a significant regulatory challenge. Alkyl tosylates are potent alkylating agents and are classified as Potentially Genotoxic Impurities (PGIs) .

Regulatory Thresholds (TTC)

Regulatory bodies (FDA, EMA) adhere to the Threshold of Toxicological Concern (TTC) .

-

Limit:

for lifetime exposure. -

Implication: If a tosylate is used in the synthesis, it must be purged to ppm levels in the final Drug Substance.

Control Strategy (The "Purge" Factor)

To ensure compliance, a "Purge Calculation" is often performed.

-

Avoidance: Can the tosylate be formed in an early step, allowing multiple subsequent steps to wash it out?

-

Destruction: Can the workup include a nucleophilic quench (e.g., amine or thiosulfate wash) to chemically destroy residual tosylate?

Visualization: Genotoxicity Decision Tree

Caption: Decision logic for handling alkyl tosylates in GMP manufacturing to meet FDA/EMA safety guidelines.

References

-

Acidity of Sulfonic Acids

-

Comparison of Leaving Group Ability. Master Organic Chemistry. Available at: [Link]

-

-

Mechanistic Insights

-

Cross-Coupling Applications

-

Regulatory & Genotoxicity

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary- and Secondary Homoallylic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. nihs.go.jp [nihs.go.jp]

- 12. asianjpr.com [asianjpr.com]

- 13. fda.gov [fda.gov]

Technical Whitepaper: Heptadecanoic Acid (C17:0) as a Biomarker for Dairy Fat Intake

[1][2][3][4][5][6][7]

Executive Summary

Historically dismissed as a non-physiological artifact and utilized merely as an internal standard in gas chromatography, Heptadecanoic acid (C17:0) has emerged as a potent biomarker for dairy fat intake and a bioactive molecule with independent metabolic implications.

This guide provides a rigorous technical analysis of C17:0, moving beyond simple associations to explore the dual-origin hypothesis (exogenous dairy vs. endogenous synthesis). It details validated analytical protocols for quantification in human plasma phospholipids and outlines its utility in metabolic disease research and drug development stratification.

The Biochemistry of Odd-Chain Fatty Acids (OCFAs)[8][9]

The "Internal Standard" Paradox

For decades, C17:0 was the default internal standard for lipidomics because it was believed to be absent in human physiology.[1] This assumption has been overturned.[1] While even-chain fatty acids (C16:0, C18:0) dominate human lipid profiles (>99%), odd-chain fatty acids (OCFAs) like C15:0 and C17:0 are functionally distinct.

The Dual-Origin Hypothesis

Unlike C15:0, which is primarily a direct concentration biomarker of dietary intake, C17:0 exhibits a dual origin . This distinction is critical for researchers interpreting data from metabolic syndrome or non-alcoholic steatohepatitis (NASH) cohorts.

-

Exogenous (Dietary): Ruminant animals (cows, sheep) possess rumen microbiomes that ferment feed into propionate, which is elongated to C15:0 and C17:0 and incorporated into milk fat.

-

Endogenous (De Novo): In humans, gut microbiota ferment dietary fiber into propionate (C3:0). This propionate can enter the portal circulation and be elongated in the liver to C17:0 via fatty acid synthase (FAS), mimicking the ruminant pathway.

Implication: In populations with low dairy intake, C17:0 levels may paradoxically correlate with fiber intake, acting as a surrogate marker for gut microbiome diversity rather than dairy consumption.

Biosynthetic Pathway Diagram

Figure 1: The Dual-Origin Pathway of Heptadecanoic Acid (C17:0). Note the convergence of dietary dairy intake and fiber-derived endogenous synthesis.

Analytical Methodologies: Quantification Protocols

To use C17:0 as a reliable biomarker, researchers must isolate the phospholipid fraction . Total plasma fatty acids are subject to rapid post-prandial fluctuations (triglycerides). Erythrocyte or plasma phospholipids reflect long-term intake (weeks to months).

Experimental Workflow: GC-MS/FID of FAMEs

Objective: Quantify C17:0 in plasma phospholipids. Standard: C17:0 is no longer the internal standard. Use C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid) as the internal standard (IS).

Step 1: Lipid Extraction (Modified Folch Method)

-

Reagents: Chloroform:Methanol (2:1 v/v), 0.9% NaCl.

-

Protocol:

-

Add 100 µL plasma to glass tube.

-

Add 10 µg of Internal Standard (C19:0).

-

Add 2 mL Chloroform:Methanol (2:1). Vortex 1 min.

-

Centrifuge at 3000 rpm for 10 min to separate phases.

-

Collect lower organic phase (lipids) and dry under Nitrogen (N2) gas at 37°C.

-

Step 2: Phospholipid Isolation (Solid Phase Extraction - SPE)

Crucial Step: Separates PLs from Triglycerides (TAGs) to ensure the biomarker reflects long-term status.

-

Cartridge: Aminopropyl-bonded silica columns (e.g., Bond Elut NH2).

-

Protocol:

-

Condition column with hexane.

-

Load dried lipid extract (dissolved in chloroform).

-

Elute Neutral Lipids (TAGs) with Chloroform:Isopropanol (2:1). Discard.

-

Elute Phospholipids with Methanol. Collect.

-

Step 3: Transesterification (Derivatization)

Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) for volatility.

-

Reagent: 14% Boron Trifluoride (BF3) in Methanol.

-

Protocol:

-

Add 1 mL BF3-Methanol to dried PL fraction.

-

Incubate at 100°C for 10 mins (tightly capped).

-

Cool, add 1 mL Hexane and 1 mL H2O.

-

Vortex and centrifuge. The top hexane layer contains FAMEs.

-

Step 4: Gas Chromatography Parameters

High-polarity columns are required to separate C17:0 from potential interfering isomers (e.g., branched-chain fatty acids).

| Parameter | Specification | Rationale |

| Column | SP-2560 or CP-Sil 88 (100m x 0.25mm) | High polarity biscyanopropyl phase ensures separation of geometric and positional isomers. |

| Carrier Gas | Hydrogen or Helium | Hydrogen provides faster linear velocities; Helium is standard for MS. |

| Oven Program | 140°C (5 min) | Slow ramp required to resolve C17:0 from C16:1 and C17:1 isomers. |

| Detector | FID or Mass Spec (SIM mode) | MS (SIM at m/z 74, 87) provides higher specificity; FID is sufficient for high abundance. |

Clinical Validity & Interpretation

C15:0 vs. C17:0: A Comparative Analysis

While often grouped together, these two OCFAs behave differently.[2][3]

| Feature | Pentadecanoic Acid (C15:[4][2][5][6][7][8]0) | Heptadecanoic Acid (C17:[4][2][9][10][5][6][7]0) |

| Primary Source | Dietary (Dairy Fat) | Dietary + Endogenous (Gut Fermentation) |

| Correlation to Dairy | Strong ( | Moderate ( |

| Confounding Factors | Minimal | Dietary Fiber, Odd-chain lipogenesis |

| Metabolic Half-life | Moderate | Longer (accumulates in membranes) |

| Clinical Utility | Direct Intake Marker | Metabolic Health & Gut Function Marker |

Reference Ranges & Disease Associations[10]

-

Healthy Controls: C17:0 typically comprises 0.3% – 0.6% of total fatty acids in plasma phospholipids.

-

Type 2 Diabetes (T2D): Inverse association.[2][9][5][6] Every 0.1% increase in circulating C17:0 is associated with a 20-30% reduction in T2D risk (EPIC-InterAct Study).

-

Mechanistic Link: C17:0 may improve membrane fluidity and insulin sensitivity. Recent studies suggest it acts as an HDAC inhibitor or PPAR agonist, reducing inflammation.

Implications for Drug Development

For professionals in the pharmaceutical space, C17:0 offers utility beyond simple dietary tracking:

-

Patient Stratification: In metabolic syndrome trials, stratifying patients by baseline C17:0 levels can differentiate "metabolically healthy obese" (often high C17:0) from high-risk phenotypes.

-

Gut Microbiome Proxy: In fiber-supplementation or prebiotic drug trials, rising C17:0 levels (in the absence of increased dairy intake) can serve as a pharmacodynamic marker of successful gut fermentation of propionate.

-

Active Pharmaceutical Ingredient (API): Research is shifting toward C17:0 as a therapeutic agent itself (e.g., treating anemia or metabolic dysregulation), given its ability to replenish the succinyl-CoA pool via the propionate pathway.

Analytical Decision Tree

Figure 2: Strategic selection of OCFAs for clinical trial design.

References

-

Jenkins, B., et al. (2015).[6] "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[4][2][9][10][5][6][7][8]0) in Health and Disease."[9][6] Molecules. Available at: [Link]

-

Forouhi, N. G., et al. (2014). "Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study." The Lancet Diabetes & Endocrinology. Available at: [Link]

-

Venn-Watson, S., et al. (2020).[8] "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?" Scientific Reports. Available at: [Link]

-

Pfeuffer, M., & Jaudszus, A. (2016). "Pentadecanoic and Heptadecanoic Acids: Aligned with Health Benefits of Dairy Fat?" Advances in Nutrition. Available at: [Link]

-

Albani, V., et al. (2016). "Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort." British Journal of Nutrition.[10] Available at: [Link][4][2][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently - PMC [pmc.ncbi.nlm.nih.gov]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the Synthesis of Odd-Chain Fatty Acids in the Oleaginous Yeast Yarrowia lipolytica | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins | PLOS One [journals.plos.org]

Mechanistic & Experimental Guide: Endogenous Heptadecanoic Acid (C17:0) Biosynthesis via Peroxisomal Alpha-Oxidation

Executive Summary: Beyond the Dietary Dogma

Historically, odd-chain fatty acids (OCFAs), specifically heptadecanoic acid (C17:0), were dismissed as inert biomarkers of dairy and ruminant fat intake.[1] This view is obsolete. Recent evidence demonstrates that C17:0 is a bioactive lipid inversely correlated with metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).

Crucially, while dietary intake is a major source, endogenous biosynthesis via alpha-oxidation of stearic acid (C18:0) is a proven, biologically significant pathway. This guide provides the mechanistic basis and experimental protocols to investigate this pathway, essential for researchers distinguishing between dietary intake and metabolic flux in drug development.

Part 1: Mechanistic Foundations

The Alpha-Oxidation Pathway for Straight-Chain Fatty Acids[1][2][3]

Unlike beta-oxidation, which shortens fatty acids by two carbons (acetyl-CoA), alpha-oxidation removes a single carbon atom as carbon dioxide (

The Enzymatic Cascade

The conversion of Stearic Acid (C18:0) to Heptadecanoic Acid (C17:0) occurs primarily in the peroxisome (and partially in the ER) through four critical steps:

-

Activation: Free Stearic Acid is converted to Stearoyl-CoA by acyl-CoA synthetase.

-

2-Hydroxylation: The rate-limiting step. Fatty Acid 2-Hydroxylase (FA2H) (primarily ER-associated) or peroxisomal hydroxylases introduce a hydroxyl group at the alpha-carbon (

), creating 2-Hydroxy-Stearoyl-CoA . -

Thiolytic Cleavage: The peroxisomal enzyme 2-Hydroxyacyl-CoA Lyase 1 (HACL1) cleaves the C1-C2 bond. This releases Formyl-CoA (the removed carbon) and a

fatty aldehyde, Heptadecanal . -

Oxidation: Heptadecanal is oxidized by a Fatty Aldehyde Dehydrogenase (ALDH3A2) to form Heptadecanoic Acid (C17:0) .

Critical Insight: HACL1 knockout models (

) exhibit a ~25% reduction in plasma C17:0 levels but no change in C15:0 levels.[3][5] This confirms that while C15:0 is largely derived from propionate elongation, C17:0 has a unique, direct synthesis route via C18:0 alpha-oxidation .

Part 2: Pathway Visualization

The following diagram illustrates the biochemical transformation and the subcellular localization of the enzymes involved.

Caption: The enzymatic cascade converting Stearic Acid (C18:0) to Heptadecanoic Acid (C17:0) via HACL1-mediated alpha-oxidation.[6][3][5][7][8]

Part 3: Experimental Validation Protocols

To prove endogenous synthesis in your specific cell line or animal model, you cannot rely on static lipidomics. You must use Stable Isotope Tracing .[9]

Protocol: [U-13C]-Stearate Flux Analysis

Objective: Quantify the flux of carbon from Stearic Acid to Heptadecanoic Acid.

1. Reagents & Materials

-

Tracer: [U-13C18]-Stearic Acid (Isotope purity >99%).

-

Vehicle: BSA (Fatty Acid Free) conjugated 4:1 (molar ratio) with the tracer.

-

System: Primary Hepatocytes or Adipocytes (high peroxisomal activity).

-

Internal Standard: C17:0-d33 (Deuterated) for quantification.

2. Experimental Workflow

-

Pulse Labeling:

-

Starve cells in serum-free media for 4 hours to synchronize lipid metabolism.

-

Treat cells with 50 µM [U-13C]-Stearate for 12–24 hours.

-

Control: Treat parallel wells with unlabeled Stearate to establish baseline mass spectra.

-

-

Lipid Extraction (Folch Method Modified):

-

Wash cells 2x with cold PBS.

-

Scrape into methanol/chloroform (2:1 v/v).

-

Add internal standard (C17:0-d33).

-

Vortex, centrifuge, and collect the lower organic phase.[9]

-

-

Derivatization (FAME Synthesis):

-

Dry organic phase under nitrogen (

). -

Resuspend in 500 µL 1M Methanolic HCl.

-

Incubate at 80°C for 1 hour (transesterification).

-

Extract FAMEs (Fatty Acid Methyl Esters) into hexane.

-

-

GC-MS Analysis:

-

Column: DB-Fatwax or equivalent high-polarity column.

-

Mode: SIM (Selected Ion Monitoring).

-

Target Ions:

-

C18:0 FAME (M+18): m/z 316 (Parent)

-

C17:0 FAME (M+0): m/z 284 (Endogenous/Dietary background)

-

C17:0 FAME (M+16): m/z 300 (Synthesized via Alpha-Oxidation)

-

-

The "M+16" Signature: If alpha-oxidation occurs, the [U-13C18]-Stearate loses one labeled carbon (

or Formyl-CoA). The resulting C17 chain retains 16 labeled carbons. Detection of the M+16 isotopologue is definitive proof of alpha-oxidation.

Workflow Visualization

Caption: Workflow for validating endogenous C17:0 synthesis using stable isotope tracing.

Part 4: Clinical & Pharmaceutical Implications[10]

Understanding this pathway is critical for three areas of drug development:

-

Biomarker Validation: If your clinical trial tracks C17:0 as a marker of "dairy intake," you must control for liver function. Upregulation of peroxisomal activity (e.g., via fibrates or PPAR-alpha agonists) will artificially inflate C17:0 levels via alpha-oxidation, confounding dietary adherence data.

-

Metabolic Disease Modeling: In NASH/NAFLD, peroxisomal function is often compromised. A drop in endogenous C17:0 may precede overt histological damage, serving as a sensitive functional biomarker of peroxisomal health.

-

Therapeutic Targets: Modulating HACL1 activity could theoretically alter the pool of bioactive OCFAs. Since C17:0 improves membrane fluidity and insulin sensitivity, enhancing this alpha-oxidation pathway could be a novel therapeutic strategy for metabolic syndrome.

References

-

Croes, K., et al. (2017). "Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid." Scientific Reports. Available at: [Link]

-

Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[3][4][5]0) in Health and Disease."[4][10] Molecules. Available at: [Link]

-

Kitamura, T., et al. (2017).[6][3] "Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo." Molecular Biology of the Cell. Available at: [Link]

-

Venn-Watson, S., et al. (2020). "Efficacy of dietary odd-chain saturated fatty acids pentadecanoic acid and heptadecanoic acid in 12 metabolic syndrome-based disease models." Scientific Reports. Available at: [Link]

-

Wanders, R. J., et al. (2011). "Peroxisomes, lipid metabolism, and lipotoxicity."[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

Sources

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. researchgate.net [researchgate.net]

- 8. nepjol.info [nepjol.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: The Emerging Role of Odd-Chain Fatty Acids in Human Health & Therapeutics

Executive Summary

For decades, odd-chain fatty acids (OCFAs), primarily pentadecanoic acid (C15:[1][2]0) and heptadecanoic acid (C17:0), were dismissed as inert biomarkers of dairy consumption or minor products of gut microbial metabolism. This paradigm has been upended by recent rigorous mechanistic data identifying C15:0 as a bioactive signaling molecule with direct therapeutic potential.

This guide provides a technical deep-dive into the biochemistry, pharmacology, and clinical implications of OCFAs. It substantiates the proposal of C15:0 as a newly discovered essential fatty acid —the first in 90 years—and outlines its role as a dual partial PPAR

Part 1: Biochemistry & Pharmacodynamics[3]

The "Goldilocks" Biophysics

Unlike even-chain saturated fatty acids (ECFAs) like palmitic acid (C16:0), which are associated with lipotoxicity and membrane rigidity, OCFAs possess unique physical properties due to their odd carbon number.

-

Membrane Fluidity: C15:0 integrates into phospholipid bilayers, increasing membrane fluidity relative to C16:0. This structural alteration reduces the susceptibility of the membrane to lipid peroxidation, thereby acting as a stabilizer against ferroptosis (iron-dependent cell death).

-

Melting Point: C15:0 has a lower melting point (

C) compared to C16:0 (

Mechanism of Action: PPAR Agonism

The primary pharmacological driver of C15:0's efficacy is its activity as a dual partial agonist of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4]

-

PPAR

(Alpha): Activation promotes fatty acid oxidation (FAO) and reduces triglyceride synthesis. -

PPAR

(Delta): Activation improves insulin sensitivity and mitochondrial biogenesis.[3] -

Selectivity: Unlike synthetic full agonists (e.g., fibrates or thiazolidinediones) which often carry off-target toxicity, C15:0 acts as a partial agonist, modulating the receptor with a lower risk of over-activation side effects.

Downstream Signaling Pathways

The activation of PPARs by C15:0 triggers a cascade that mimics longevity-associated pathways:

-

AMPK Activation: Restores cellular energy homeostasis.

-

mTOR Inhibition: Suppresses cellular senescence and proliferation.

-

Anti-Inflammatory: Downregulates MCP-1, TNF-

, and IL-6 cytokines.[4]

Figure 1: Mechanistic pathway of C15:0 from dietary intake to cellular signaling. C15:0 acts via dual mechanisms: physical membrane stabilization and nuclear receptor agonism.

Part 2: Clinical & Epidemiological Evidence[1][5]

Recent large-scale cohort studies and interventional trials have solidified the link between circulating OCFAs and health outcomes.

Comparative Health Associations

The table below summarizes the divergent effects of Even-Chain vs. Odd-Chain Saturated Fatty Acids (SFAs).

| Feature | Even-Chain SFA (C16:0) | Odd-Chain SFA (C15:0) |

| Primary Source | Red meat, palm oil, endogenous synthesis | Full-fat dairy, some fish, supplementation |

| PPAR Activity | Negligible / Antagonistic | Dual Partial Agonist ( |

| Inflammation | Pro-inflammatory (TLR4 activation) | Anti-inflammatory |

| T2D Risk | Increased risk | Inverse association (Lower risk) |

| Cell Membrane | Increases rigidity | Optimizes fluidity |

| Essentiality | Non-essential (synthesized de novo) | Proposed Essential |

The Essentiality Argument

Dr. Stephanie Venn-Watson and colleagues have proposed C15:0 as an essential fatty acid based on the following criteria:

-

Low Endogenous Synthesis: Humans cannot synthesize sufficient C15:0 de novo to meet physiological needs.[5]

-

Deficiency Syndrome: Low levels are causally linked to ferroptosis, cellular fragility, and metabolic dysregulation.

-

Reversibility: Repletion of C15:0 reverses these cellular deficits in vivo and in vitro.

Part 3: Analytical Protocol (GC-MS Quantification)

For researchers and drug developers, accurate quantification of C15:0 and C17:0 in plasma is critical. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with FAME (Fatty Acid Methyl Ester) derivatization.

Reagents & Standards

-

Internal Standard (IS): Deuterated C15:0 (C15:0-d29) or C19:0 (Nonadecanoic acid) - Crucial for normalization.

-

Derivatization Agent: 14% Boron Trifluoride (

) in Methanol. -

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 50

L of plasma into a glass screw-cap vial. -

Spike with 10

L of Internal Standard (1 mg/mL).

-

-

Lipid Extraction (Modified Folch):

-

Add 1 mL Chloroform:Methanol (2:1). Vortex for 30s.

-

Centrifuge at 3,000 x g for 5 mins to separate phases.

-

Transfer the lower organic phase (containing lipids) to a clean vial.

-

Evaporate to dryness under a gentle stream of nitrogen (

).

-

-

Derivatization (Transesterification):

-

Resuspend dried lipids in 500

L of 14% -

Incubate at 100°C for 60 minutes (heating block).

-

Note: This converts free fatty acids and triglycerides into volatile FAMEs.[6]

-

Cool to room temperature.

-

-

FAME Extraction:

-

Add 1 mL Hexane and 1 mL

. Vortex vigorously. -

Centrifuge.[7] Transfer the top Hexane layer (containing FAMEs) to a GC vial.

-

-

GC-MS Analysis:

-

Column: DB-Fatty Acid or equivalent (high polarity), 30m x 0.25mm.

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 100°C (hold 2 min)

Ramp 10°C/min to 240°C -

Detection: SIM mode (Selected Ion Monitoring) targeting m/z 74 (FAME characteristic ion) and molecular ions for C15:0 (m/z 256) and C17:0 (m/z 284).

-

Figure 2: Validated workflow for the extraction, derivatization, and quantification of OCFAs from biological matrices.

Part 4: Therapeutic Implications[3]

The recognition of C15:0 as a bioactive lipid opens specific avenues for drug development and nutritional intervention.

Target Indications

-

NASH/NAFLD: C15:0 reduces hepatic fibrosis and steatosis via PPAR

-mediated fatty acid oxidation. -

Metabolic Syndrome: Improves insulin sensitivity and lowers HbA1c.

-

Anemia of Chronic Disease: C15:0 stabilizes red blood cell membranes, reducing hemolysis and improving hemoglobin levels.

Formulation Considerations

For oral delivery, C15:0 is highly stable but has low water solubility.

-

Bioavailability: Enhanced when formulated as a free fatty acid powder or within a phospholipid matrix compared to triglyceride forms.

-

Dosing: Clinical studies suggest efficacy at doses of 100–200 mg/day, significantly lower than the grams required for Omega-3 supplementation.

References

-

Venn-Watson, S., et al. (2020).[5] "Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?" Scientific Reports.[8] Available at: [Link]

-

Venn-Watson, S. & Schork, N.J. (2023).[9] "Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds."[9] Nutrients.[2][10][11][12][13] Available at: [Link]

-

Pfeuffer, M. & Jaudszus, A. (2016). "Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids." Advances in Nutrition. Available at: [Link]

-

Jenkins, B., et al. (2015). "Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid."[10] Molecules. Available at: [Link]

-

Dixon, S.J., et al. (2012). "Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death." Cell. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fatty15.com [fatty15.com]

- 3. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 9. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. younggoose.com [younggoose.com]

- 13. Research Helping Naval Dolphins Led by Dr. Stephanie Venn-Watson, V99 Uncovers a New Essential Fatty Acid | Cummings School of Veterinary Medicine [vet.tufts.edu]

17-(Tosyloxy)heptadecanoic acid molecular formula C24H40O5S

The Gateway to [18F]FHA Myocardial Metabolic Imaging

Part 1: Executive Summary

In the landscape of Positron Emission Tomography (PET), the assessment of myocardial substrate metabolism is pivotal for diagnosing ischemic heart disease and cardiomyopathies. While [18F]FDG tracks glucose metabolism, 17-[18F]fluoroheptadecanoic acid ([18F]FHA) is the gold standard for probing myocardial fatty acid oxidation (FAO) .

This guide focuses on the critical precursor required to synthesize [18F]FHA: 17-(Tosyloxy)heptadecanoic acid . This molecule (C24H40O5S) is engineered with a specific "chemical warhead"—the p-toluenesulfonate (tosyl) group—at the omega position of a C17 fatty acid chain. This design allows for the rapid, high-yield nucleophilic substitution of the tosylate by [18F]fluoride, a reaction that must occur within the tight temporal constraints of the fluorine-18 half-life (109.7 minutes).

This whitepaper details the structural properties, radiosynthesis protocols, and quality control measures necessary to utilize this precursor effectively in a GMP (Good Manufacturing Practice) environment.

Part 2: Chemical Architecture & Properties

The molecule is a bifunctional lipid: it possesses a carboxylic acid tail (for biological recognition) and a tosylated head (for radiolabeling).

Structural Breakdown (C24H40O5S)

| Component | Formula Fragment | Function |

| Lipid Backbone | -(CH2)16- | Mimics natural palmitic/stearic acid for cellular uptake via CD36/FAT transporters. |

| Carboxylic Acid | -COOH | Essential for activation to Acyl-CoA within the cardiomyocyte cytosol. |

| Leaving Group | -OTs (C7H7SO3) | The p-toluenesulfonyl group is a "super-leaving group" ( |

Reactivity Profile

The tosyl group at position 17 is highly electrophilic. In the presence of "naked" fluoride (activated by Kryptofix 2.2.2/K2CO3), the C-O bond cleaves, and the fluoride ion attacks the C17 carbon.

-

Critical Stability Note: The sulfonate ester is sensitive to hydrolysis. Exposure to ambient moisture will hydrolyze the tosylate back to the alcohol (17-hydroxyheptadecanoic acid), rendering the precursor useless for radiolabeling. Storage at -20°C under Argon is mandatory.

Part 3: Synthesis & Radiochemistry Protocols[1]

Precursor Synthesis Pathway

Note: While commercial sourcing is common, understanding the synthesis ensures better troubleshooting of impurities.

Reaction: 17-Hydroxyheptadecanoic acid + p-Toluenesulfonyl chloride

Mechanism:

-

Activation: The alcohol oxygen attacks the sulfur of TsCl.

-

Elimination: Pyridine or Triethylamine acts as a base to scavenge the HCl byproduct, driving the equilibrium forward.

Figure 1: Chemical synthesis pathway from the hydroxy-fatty acid to the final radiotracer.

Automated Radiosynthesis Protocol ([18F]FHA)

This protocol is designed for standard synthesis modules (e.g., GE TRACERlab, Synthera).

Reagents:

-

Precursor: 5–10 mg this compound dissolved in 1 mL anhydrous acetonitrile (MeCN) or DMSO.

-

Phase Transfer Catalyst: Kryptofix 2.2.2 (15 mg) + Potassium Carbonate (3 mg) in MeCN/Water.

Workflow:

-

Trapping: Cyclotron-produced [18F]F- is trapped on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.

-

Elution: Elute [18F] with K2.2.2/K2CO3 solution into the reactor.

-

Azeotropic Drying: Evaporate water at 95°C under He flow/vacuum. Add anhydrous MeCN and repeat to ensure extreme dryness (water inhibits the nucleophilic attack).

-

Labeling: Add Precursor solution. Heat to 120°C for 10 minutes (closed vessel).

-

Scientist's Note: Do not exceed 130°C; thermal decomposition of the fatty acid chain can occur.

-

-

Hydrolysis (Optional): If the carboxylic acid was protected (e.g., methyl ester), add 1M NaOH (5 min, 80°C), then quench with HCl. Note: this compound is often used directly without ester protection if the COOH is deprotonated by the base.

-

Purification: Semi-preparative HPLC.

Figure 2: Automated radiosynthesis workflow for [18F]FHA production.

Part 4: Quality Control & Validation

Trustworthiness in drug development relies on rigorous QC. The following parameters must be met before release.

HPLC Purification & Analysis

The lipophilicity of the C17 chain requires a robust organic mobile phase.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile : Water (containing 0.1% Acetic Acid).

-

Gradient: Start 70:30 MeCN:H2O

Ramp to 95:5 over 15 mins.

-

-

Detection:

-

Radio-detector (Gamma) for [18F]FHA.

-

UV (220 nm) for chemical impurities (tosylate precursor, hydrolyzed alcohol).

-

-

Separation Logic: The 17-hydroxy impurity (hydrolyzed precursor) is more polar and elutes first. The [18F]FHA product elutes next. The unreacted Tosylate precursor is the most lipophilic and elutes last (or is retained).

Data Specifications Table

| Parameter | Specification | Method |

| Appearance | Clear, colorless solution | Visual |

| Radiochemical Purity | > 95% | HPLC / TLC |

| Chemical Purity | No single impurity > 0.1 mg | HPLC (UV) |

| pH | 5.0 – 8.0 | pH Strip |

| Residual Solvents | MeCN < 410 ppm | GC |

| Specific Activity | > 1 Ci/µmol (37 GBq/µmol) | Calculated |

Part 5: Application in Drug Development

Myocardial Metabolic Imaging

The heart relies on fatty acids for 60-80% of its energy under aerobic conditions. In ischemic states, the heart switches to glucose (FDG).

-

Mechanism: [18F]FHA enters the myocyte, is activated to [18F]FHA-CoA, and enters the mitochondria via the Carnitine Shuttle.

-

The Trap: Unlike natural fatty acids, the fluorine atom at the omega position inhibits the final step of

-oxidation (thiolysis). The radiolabel becomes trapped inside the mitochondria, providing a high signal-to-noise ratio proportional to the rate of fatty acid utilization. -

Clinical Utility:

-

Ischemia Memory: Detecting metabolic shifts in "stunned" myocardium.

-

Cardiomyopathy: Evaluating metabolic flexibility in diabetic heart disease.

-

References

-

LookChem. (n.d.). This compound Product Details. Retrieved January 28, 2026, from [Link]

-

Mäki, M. T., et al. (1998).[1] Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid. Journal of Nuclear Medicine, 39(8), 1320-1327.[1] [Link]

-

National Institutes of Health (NIH). (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. [Link][2]

-

PubChem. (n.d.). Heptadecanoic Acid Compound Summary. Retrieved January 28, 2026, from [Link]

Sources

Margaric Acid (Heptadecanoic Acid): Physicochemical Profiling, Metabolic Mechanics, and Analytical Protocols

Executive Summary: The Shift from "Standard" to "Active Metabolite"

For decades, Margaric Acid (Heptadecanoic Acid, C17:0) was relegated to the role of an internal standard in gas chromatography, selected under the false assumption that it was biologically inert or absent in human tissues.[1] Modern lipidomics has overturned this view. We now recognize C17:0 as a bioactive Odd-Chain Saturated Fatty Acid (OCSFA) with independent metabolic utility, serving as a robust biomarker for dairy intake and demonstrating inverse correlations with Type 2 Diabetes (T2D) risk.[1]

This guide provides a rigorous characterization of Margaric Acid, moving beyond basic properties to explore its unique odd-chain crystal packing, its anaplerotic metabolic fate (yielding propionyl-CoA), and the specific analytical protocols required to quantify it without artifactual interference.

Part 1: Physicochemical Characterization

Margaric acid is a long-chain, saturated fatty acid.[2][3] Its "odd" carbon number (C17) confers distinct physical properties compared to its "even" counterparts (Palmitic C16:0, Stearic C18:0), particularly regarding crystal lattice energy and melting behavior—a phenomenon known as the "alternation effect."

Table 1: Core Physicochemical Data

| Property | Value / Description | Technical Note |

| IUPAC Name | Heptadecanoic acid | |

| Formula | C₁₇H₃₄O₂ | |

| Molecular Weight | 270.45 g/mol | |

| Melting Point | 61.3°C (Range: 59–62°C) | Lower than Stearic (69.3°C) due to odd-chain crystal packing inefficiencies.[4] |

| Boiling Point | ~227°C (at 133 hPa) | >300°C at atmospheric pressure (decomposes). |

| Solubility (Organic) | Soluble in Ethanol (25 mg/mL), DMSO (10 mg/mL), Chloroform, DMF | Highly lipophilic; requires non-polar or amphiphilic solvents. |

| Solubility (Aqueous) | Insoluble | Requires conjugation (e.g., Albumin) for biological transport. |

| pKa | ~4.78 | Typical for long-chain carboxylic acids. |

| Appearance | White crystalline powder | Polymorphic; crystal habit depends on solvent of crystallization. |

The Odd-Chain "Alternation Effect"

Unlike even-chain fatty acids, where the methyl and carboxyl groups are on opposite sides of the zigzag chain (allowing tighter packing), odd-chain fatty acids like Margaric Acid have these groups on the same side. This steric arrangement reduces van der Waals interactions in the crystal lattice, resulting in a lower melting point than would be predicted by molecular weight alone. This property is critical when designing lipid nanoparticles (LNPs) or drug delivery matrices, as it alters the phase transition temperature (

Part 2: Metabolic Mechanics & Biological Significance

The biological relevance of Margaric Acid centers on its catabolism. While even-chain fatty acids degrade exclusively into Acetyl-CoA (entering the Krebs cycle or ketogenesis), C17:0 undergoes

Mechanism: Anaplerosis via Propionyl-CoA

The production of Propionyl-CoA is metabolically distinct. It is carboxylated to Methylmalonyl-CoA and subsequently converted to Succinyl-CoA, an intermediate of the Citric Acid (Krebs) Cycle. This makes C17:0 anaplerotic —it replenishes cycle intermediates, potentially enhancing mitochondrial respiration efficiency.[5] This mechanism is hypothesized to underlie the observed inverse association between circulating C17:0 levels and metabolic syndrome/T2D.

Visualization: The Odd-Chain Oxidation Pathway

The following diagram illustrates the divergence of C17:0 metabolism compared to standard fatty acids.

Caption: Figure 1. Catabolic pathway of Margaric Acid. Note the generation of Propionyl-CoA, which enters the Krebs cycle as Succinyl-CoA, distinguishing it from even-chain fatty acids.

Part 3: Analytical Methodologies

The "Internal Standard" Paradox

Historically, researchers added C17:0 to samples as an Internal Standard (IS) for Gas Chromatography (GC). This is now considered a flawed practice for biological samples. Since C17:0 is present endogenously (derived from dairy intake or gut flora), using it as an IS leads to quantification errors.

Recommendation:

-

For Biological Samples: Use stable isotope-labeled analogs (e.g., C17:0-d33 or [13C]-Palmitic Acid ) or a true non-endogenous standard like C19:0 (Nonadecanoic acid) if preliminary screening confirms its absence in your specific matrix.

-

For Non-Biologicals (e.g., Petrochemicals): Unlabeled C17:0 remains a valid IS.

Protocol: GC-MS Quantification via FAME Derivatization

Free fatty acids (FFAs) are difficult to analyze via GC due to hydrogen bonding of the carboxyl group, which causes peak tailing. They must be derivatized into Fatty Acid Methyl Esters (FAMEs).[6][7]

Reagents Required:

-

14% Boron Trifluoride (

) in Methanol (Derivatizing agent)[6] -

Hexane (HPLC Grade)

-

Internal Standard (e.g., C19:0 or C17:0-d33)

Step-by-Step Workflow:

-

Lipid Extraction (Folch Method):

-

Homogenize 50mg tissue/200µL plasma in 1mL Chloroform:Methanol (2:1).

-

Add exactly 10µL of Internal Standard solution.

-

Vortex (1 min) and centrifuge (3000g, 5 min).

-

Collect the lower organic phase (chloroform layer) containing lipids.

-

Evaporate to dryness under a stream of Nitrogen (

).

-

-

Derivatization (Transesterification):

-

Resuspend dried residue in 1mL 14%

-Methanol . -

Incubate at 100°C for 30 minutes (tightly capped). Critical: This converts FFAs and triglycerides into FAMEs.

-

Cool to room temperature.[6]

-

-

Extraction of FAMEs:

-

GC-MS Parameters:

-

Column: Fused silica capillary column (e.g., DB-Fatwax or equivalent high-polarity phase), 30m x 0.25mm.

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 100°C (hold 2 min)

Ramp 10°C/min to 240°C -

Detection: Monitor m/z 74 (McLafferty rearrangement ion, characteristic of FAMEs) and m/z 284 (Molecular ion for C17:0-Methyl Ester).

-

Visualization: Analytical Workflow

Caption: Figure 2. Critical path for converting Margaric Acid into volatile Methyl Esters (FAMEs) for quantification.

References

-

PubChem. (2023). Heptadecanoic Acid Compound Summary. National Library of Medicine. [Link]

-

Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][2][5][6][8][9][10]0) in Health and Disease.[5][11] Molecules.[2][3][12][6][9][11][13][14] [Link]

-

Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans. Scientific Reports.[2] [Link]

-

NIST Chemistry WebBook. (2023). Heptadecanoic acid, methyl ester Mass Spectrum. National Institute of Standards and Technology. [Link]

Sources

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Heptadecanoic acid [webbook.nist.gov]

- 5. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 8. Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent [mdpi.com]

- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 13. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]

- 14. atamankimya.com [atamankimya.com]

The Renaissance of Heptadecanoic Acid: From Internal Standard to Bioactive Lipid

Technical Guide & Whitepaper

Executive Summary: The "Cinderella" Lipid

For decades, Heptadecanoic acid (C17:0), also known as margaric acid, held a utilitarian but dismissive role in lipid research: it was the "perfect" internal standard. Assumed to be absent in human biology, it was spiked into samples to normalize data for other fatty acids.

This assumption was fundamentally flawed.

Recent mass spectrometry advances and large-scale epidemiological studies have driven a paradigm shift. C17:0 is not only naturally occurring in humans but is also a bioactive odd-chain saturated fatty acid (OCSFA) with potent correlations to metabolic health. It is now recognized as a critical biomarker for dairy fat intake and a potential therapeutic agent against metabolic syndrome and ferroptosis-driven cell death.

This guide outlines the technical discovery, natural occurrence, biosynthetic pathways, and validated analytical protocols for C17:0, designed to transition your lab from viewing it as a standard to investigating it as a target.

Chemical Identity & Properties

Unlike even-chain fatty acids (C16:0, C18:0) which dominate human lipid membranes, C17:0 possesses an odd number of carbon atoms. This structural anomaly grants it unique physical properties, particularly regarding membrane fluidity and melting point, which differ distinctively from its even-chain counterparts.

| Property | Specification |

| IUPAC Name | Heptadecanoic Acid |

| Common Name | Margaric Acid |

| Formula | C17H34O2 |

| Molecular Weight | 270.45 g/mol |

| Melting Point | 61.3 °C (Higher than C15:0, lower than C18:0) |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform |

| Key Feature | Odd-chain tail prevents standard beta-oxidation cycles from yielding only Acetyl-CoA; yields Propionyl-CoA.[1] |

Natural Occurrence & Bio-Distribution[2]

The presence of C17:0 in human plasma is dual-origin: exogenous (dietary) and endogenous (biosynthetic).

Dietary Sources (Exogenous)

The primary dietary source of C17:0 is ruminant fat.[2][3] Rumen bacteria ferment dietary fibers into propionate, which is then utilized to synthesize odd-chain fatty acids. These are incorporated into the milk and meat of the animal.

Table 1: Comparative Content of C17:0 in Biological Matrices

| Source Matrix | C17:0 Content (% of Total Fatty Acids) | Notes |

| Bovine Milk Fat | 0.50% - 1.00% | Highly correlated with forage-based diets. |

| Ruminant Meat (Beef) | 0.80% - 1.50% | Concentrated in subcutaneous adipose tissue. |

| Marine Fish (Mullet) | 0.50% - 2.00% | Varies significantly by species and algae consumption. |

| Human Plasma | 0.20% - 0.50% | Levels correlate inversely with Type 2 Diabetes risk. |

| Plant Oils | < 0.1% | Negligible in most seed oils; trace in some algae. |

The Dolphin Connection

A pivotal moment in C17:0 research occurred via the U.S. Navy's marine mammal program. Bottlenose dolphins, which develop metabolic syndrome similar to humans, showed that higher serum C17:0 levels (derived from a fish diet) were protective against high ferritin and insulin resistance. This cross-species validation accelerated human clinical interest.

Biosynthesis & Metabolic Pathways[1][5][6]

While diet is the primary driver, humans can synthesize C17:0 endogenously. This mechanism is critical for researchers studying C17:0 in fasting subjects or controlled diets.

Alpha-Oxidation & Elongation

Unlike even chains synthesized via Fatty Acid Synthase (FAS) adding 2 carbons (Acetyl-CoA), C17:0 arises from:

-

Alpha-Oxidation: Peroxisomal shortening of C18:0 (Stearic acid) by one carbon.[4]

-

Elongation: Addition of 2 carbons to C15:0 (Pentadecanoic acid).

-

De Novo Synthesis: Utilization of Propionyl-CoA (3-carbon primer) instead of Acetyl-CoA during initial lipogenesis.

Figure 1: Metabolic origins of Heptadecanoic Acid, illustrating the convergence of dietary intake, elongation of C15:0, and alpha-oxidation of C18:0.[1]

Analytical Methodologies: The New Gold Standard

Critical Warning: Do NOT use non-labeled C17:0 as an internal standard for human or mammalian samples. Doing so will artificially inflate your quantitation and mask the endogenous levels of the analyte.

Validated Protocol: GC-MS Quantification

The most robust method for C17:0 quantification is Gas Chromatography-Mass Spectrometry (GC-MS) using a deuterated internal standard.

Reagents Required:

-

Internal Standard: Heptadecanoic acid-d33 (fully deuterated) or C19:0 (Nonadecanoic acid) only if C19:0 is confirmed absent in the specific matrix. Recommendation: Use C17:0-d3 .

-

Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol.

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Protocol:

-

Sample Preparation:

-

Aliquot 50 µL of plasma/serum.

-

Spike Internal Standard: Add 10 µL of C17:0-d3 (100 µM in methanol). Self-validating step: This accounts for extraction loss.

-

-

Lipid Extraction (Folch Method Modified):

-

Add 1 mL Chloroform:Methanol (2:1). Vortex for 30s.

-

Centrifuge at 3000 x g for 5 mins.

-

Collect the lower organic phase (lipids). Evaporate to dryness under Nitrogen (N2).

-

-

Derivatization (FAME Synthesis):

-

Resuspend dried lipids in 500 µL BF3-Methanol.

-

Incubate at 100°C for 10 minutes. Causality: This converts free fatty acids and esterified lipids (TAGs/PLs) into volatile Methyl Esters (FAMEs) suitable for GC.

-

Add 500 µL Hexane and 500 µL H2O. Vortex.

-

Centrifuge.[5] Collect the top Hexane layer (contains FAMEs).

-

-

GC-MS Analysis:

-

Column: High-polarity fused silica (e.g., CP-Sil 88 or DB-23) to separate C17:0 from C16:1/C18:1 isomers.

-

Carrier Gas: Helium (1 mL/min).

-

Detection: SIM (Selected Ion Monitoring) mode.[6]

-

Target Ion (C17:0): m/z 284 (Molecular ion) or 74 (McLafferty rearrangement).

-

Target Ion (C17:0-d3): m/z 287.

-

-

Figure 2: Workflow for accurate quantification of C17:0 using stable isotope dilution mass spectrometry.

Physiological Significance & Therapeutic Potential

The interest in C17:0 has moved beyond simple nutrition to molecular therapeutics.

Metabolic Syndrome & Diabetes

Epidemiological data (EPIC-InterAct study) demonstrated that higher plasma C17:0 is associated with a significantly lower risk of Type 2 Diabetes (T2D).

-

Mechanism: C17:0 enhances membrane fluidity. Unlike rigid even-chain saturated fats (C16:0), the odd-chain geometry creates defects in lipid packing, mimicking the fluidity benefits of unsaturated fats without the susceptibility to oxidation.

Ferroptosis Inhibition

Ferroptosis is a form of cell death driven by iron-dependent lipid peroxidation, primarily of Polyunsaturated Fatty Acids (PUFAs) in cell membranes.[7]

-

Therapeutic Logic: C17:0 acts as a "Membrane Stabilizer."

-

Pathway: When cells are supplemented with C17:0, it is incorporated into phospholipids (specifically Phosphatidylcholine, PC). This displaces highly oxidizable PUFAs (like Arachidonic Acid).

-

Result: A membrane enriched with C17:0 is resistant to the propagation of lipid peroxides, effectively raising the threshold for ferroptotic cell death.

Figure 3: Mechanistic pathway showing how C17:0 incorporation stabilizes membranes against oxidative stress and ferroptosis.

References

-

Venn-Watson, S., et al. (2015). "Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins."[8] PLOS ONE. Link

-

Jenkins, B., et al. (2015). "A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[1][3][8][9][10][11]0) in Health and Disease."[1][3][8][12] Molecules. Link

-

Forouhi, N. G., et al. (2014). "Differences in the prospective association between individual plasma fatty acids and incident type 2 diabetes: evidence from the EPIC-InterAct study." The Lancet Diabetes & Endocrinology. Link

-

Pfeuffer, M., & Jaudszus, A. (2016). "Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids." Advances in Nutrition. Link

-

Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell. Link

Sources

- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms and regulations of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. milkgenomics.org [milkgenomics.org]

- 9. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Metabolic Architecture of Odd-Chain Saturated Fatty Acids (OCFAs)

From Propionyl-CoA Anaplerosis to Clinical Biomarkers

Executive Summary

For decades, odd-chain saturated fatty acids (OCFAs)—primarily pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)—were dismissed as inert biomarkers of dairy intake or internal standards for gas chromatography. This reductionist view has been overturned. Current evidence establishes OCFAs as bioactive lipids with distinct metabolic fates from their even-chain counterparts.

This technical guide dissects the metabolic divergence of OCFAs. Unlike even-chain fatty acids that oxidize exclusively to acetyl-CoA (ketogenic), OCFAs yield propionyl-CoA, an anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle. This mechanism underpins their emerging role in mitigating Type 2 Diabetes (T2D), modulating AMPK/mTOR signaling, and stabilizing cellular membranes.

Structural Biochemistry & Origins

2.1 The Structural Distinction

Fatty acids in mammalian systems predominantly possess even carbon numbers (C16:0, C18:0) due to the sequential addition of two-carbon acetyl-CoA units during lipogenesis. OCFAs differ by a single carbon unit, a structural anomaly that dictates their unique catabolic pathway.

-

Pentadecanoic Acid (C15:0): 15 carbons.[1] Increasingly recognized as an essential fatty acid.

-

Heptadecanoic Acid (C17:0): 17 carbons. Often correlated with C15:0 but shows distinct elongation kinetics.

2.2 Dual Origins: Dietary vs. Endogenous

While historically termed "dietary," OCFAs have a complex origin matrix:

| Source | Mechanism | Contribution to Pool |

| Dietary Intake | Direct absorption from ruminant fat (dairy, meat) and certain fish. Ruminant bacteria synthesize OCFAs which accumulate in milk fat. | Major (~70-80%) |

| Gut Microbiota | Fermentation of dietary fiber yields propionate (C3:0). Propionate is elongated via fatty acid synthase (FAS) to C15:0 and C17:0. | Variable (Host-dependent) |

| Alpha-Oxidation | Peroxisomal | Minor |

| Elongation | Enzymatic elongation (ELOVL6) of C15:0 to C17:0. | Significant for C17:0 levels |

Catabolic Pathways: The Propionyl-CoA Shunt

The defining feature of OCFA metabolism is the terminal step of mitochondrial

3.1 Beta-Oxidation Divergence

-

Activation: OCFAs are activated to Acyl-CoA thioesters in the cytosol.

-

Transport: Translocated into the mitochondrial matrix via the Carnitine Shuttle (CPT1/CPT2).

-

Cycles: They undergo standard

-oxidation cycles, releasing two-carbon Acetyl-CoA units. -

Terminal Step (The Critical Fork): The final cleavage of a 5-carbon intermediate yields one Acetyl-CoA (2C) and one Propionyl-CoA (3C) .

3.2 The Anaplerotic Pathway

Propionyl-CoA cannot enter the TCA cycle directly as a fuel. It must be carboxylated and isomerized to Succinyl-CoA . This pathway requires two critical vitamin cofactors: Biotin (B7) and Cobalamin (B12).

-

Step 1: Propionyl-CoA Carboxylase (Biotin) converts Propionyl-CoA

D-Methylmalonyl-CoA.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Step 2: Methylmalonyl-CoA Epimerase converts D-form

L-Methylmalonyl-CoA.[2] -

Step 3: Methylmalonyl-CoA Mutase (B12) converts L-Methylmalonyl-CoA

Succinyl-CoA.[2]

Significance: Succinyl-CoA enters the TCA cycle after the decarboxylation steps, increasing the pool of catalytic intermediates (anaplerosis), contrasting with Acetyl-CoA which is consumed via oxidation to CO2.

3.3 Pathway Visualization

The following diagram illustrates the divergence of OCFA metabolism and its integration into the TCA cycle.

Figure 1: The metabolic fate of OCFAs. Note the divergence at the terminal beta-oxidation step, feeding the TCA cycle via Succinyl-CoA (anaplerosis) rather than purely Acetyl-CoA.

Physiological Roles & Signaling Mechanisms

Recent literature (Venn-Watson et al.) suggests C15:0 meets the criteria for an essential fatty acid. Its physiological effects extend beyond simple energetics.[3]

4.1 AMPK Activation & mTOR Inhibition

C15:0 acts as a dual regulator of cellular longevity pathways:[4][5]

-

AMPK (AMP-activated protein kinase): C15:0 activates AMPK, a master regulator of cellular energy homeostasis. This promotes glucose uptake and fatty acid oxidation.

-

mTOR (mechanistic Target of Rapamycin): C15:0 inhibits mTORC1. Hyperactive mTOR is linked to insulin resistance and aging. By suppressing this, C15:0 mimics the effects of caloric restriction.

4.2 Membrane Fluidity and Stability

OCFAs have melting points intermediate between even-chain saturated and unsaturated fatty acids. Incorporation of C15:0 into phospholipid bilayers (specifically Phosphatidylcholines) increases membrane fluidity compared to C16:0 (Palmitic acid), potentially enhancing insulin receptor sensitivity.

4.3 PPAR Agonism

C15:0 acts as a partial agonist for PPAR-

-

Effect: Upregulation of genes involved in lipid oxidation and anti-inflammatory responses.

-

Outcome: Reduction in hepatic steatosis (fatty liver) and systemic inflammation.

Clinical Relevance: The Epidemiological Signal

Large-scale cohort studies (EPIC-Potsdam, FORCE Consortium) have consistently identified an inverse correlation between circulating OCFA levels and metabolic disease.

| Disease State | OCFA Association | Proposed Mechanism |

| Type 2 Diabetes (T2D) | Inverse (High OCFA = Low Risk) | Improved insulin sensitivity via membrane fluidity; AMPK activation; reduction of lipotoxicity. |

| NASH / NAFLD | Inverse | PPAR- |

| Cardiovascular Disease | Inverse | Lower triglycerides; reduction in pro-inflammatory cytokines (IL-6, TNF- |

| Inflammation | Inverse | C15:0 lowers MCP-1 and other inflammatory markers in primary human cell systems. |

Analytical Methodologies: Quantification Protocol

Accurate quantification of OCFAs requires gas chromatography-mass spectrometry (GC-MS) with strict attention to isomer separation, as branched-chain isomers can co-elute with linear OCFAs.

6.1 Protocol: Plasma Fatty Acid Methyl Ester (FAME) Analysis[6]

Reagents:

-

Internal Standard: C19:0 (Nonadecanoic acid) or d31-Palmitic acid.

-

Derivatization Agent: 14% Boron Trifluoride (

) in Methanol (preferred over acid-catalyzed for speed, though strict moisture control is required).

Workflow:

-

Lipid Extraction: Modified Folch method (

:MeOH 2:1). Spike sample with Internal Standard before extraction to account for recovery losses. -

Saponification & Derivatization:

-

Incubate extract with 0.5M NaOH in methanol (100°C, 10 min).

-

Add 14%

-Methanol (100°C, 30 min).

-

-

Extraction of FAMEs: Add Hexane. Centrifuge. Collect upper organic phase.

-

GC-MS Analysis:

-

Column: High-polarity cyanopropyl phase (e.g., Agilent J&W DB-23 or SP-2560) is mandatory to separate C15:0 from C14:1 isomers.

-

Carrier Gas: Helium (1 mL/min).

-

Detection: SIM (Selected Ion Monitoring) mode targeting molecular ions (

256 for C15:0 FAME,

-

6.2 Analytical Workflow Diagram

Figure 2: Validated workflow for OCFA quantification. Spiking internal standards prior to extraction is critical for normalizing recovery rates.

References

-

Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid aligns with credible criteria for essential fatty acid status. Scientific Reports. Link

-

Forouhi, N. G., et al. (2014). Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study. The Lancet Diabetes & Endocrinology. Link

-

Pfeuffer, M., & Jaudszus, A. (2016).[7] Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. Link

-

Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease.[1][6][8][9][10][11][12] Molecules.[1][2][6][9][13][14][15][16][17] Link[10]

-

Weitkunat, K., et al. (2017). Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate. American Journal of Clinical Nutrition. Link

-

Wanders, R. J., et al. (2010). Peroxisomes, lipid metabolism, and peroxisomal disorders. Molecular Genetics and Metabolism.[12] Link

Sources

- 1. Pentadecylic acid - Wikipedia [en.wikipedia.org]

- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 8. Frontiers | Short-chain fatty acids and type 2 diabetes: a bibliometric analysis of knowledge structure, research hotspots, and future directions [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. Fatty Acid Biomarkers and Incidence of Type 2 diabetes: A Systematic Review and Dose–Response Meta-analysis of Prospective Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aklectures.com [aklectures.com]

- 14. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]